molecular formula C30H29N3O3 B14962945 2',4'-Dimethyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione

2',4'-Dimethyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione

Cat. No.: B14962945
M. Wt: 479.6 g/mol
InChI Key: PNEXRBJLDIFDPO-UHFFFAOYSA-N
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Description

2’,4’-Dimethyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2’,4’-Dimethyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, potentially modulating their activity. This interaction could involve binding to active sites or altering the conformation of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’,4’-Dimethyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione apart is its unique spiro structure, which can impart distinct physical and chemical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development .

Properties

Molecular Formula

C30H29N3O3

Molecular Weight

479.6 g/mol

IUPAC Name

2,4-dimethyl-1',3'-diphenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione

InChI

InChI=1S/C30H29N3O3/c1-20-17-21(2)26-30(18-22-11-9-10-16-25(22)31(26)19-20)27(34)32(23-12-5-3-6-13-23)29(36)33(28(30)35)24-14-7-4-8-15-24/h3-16,20-21,26H,17-19H2,1-2H3

InChI Key

PNEXRBJLDIFDPO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2C3(CC4=CC=CC=C4N2C1)C(=O)N(C(=O)N(C3=O)C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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